molecular formula C7H11Cl2N3O B1424292 2,3-Diaminobenzamide dihydrochloride CAS No. 266993-72-0

2,3-Diaminobenzamide dihydrochloride

货号: B1424292
CAS 编号: 266993-72-0
分子量: 224.08 g/mol
InChI 键: QRZIEYWNYLXKSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Diaminobenzamide dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2(HCl). It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis and evaluation of certain pharmaceutical agents, such as poly (ADP-ribose) polymerase-1 inhibitors, which are used as anticancer agents .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzamide dihydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: 2,3-Diaminobenzamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

科学研究应用

PARP Inhibition

Mechanism of Action:

  • Poly(ADP-ribose) polymerases are enzymes involved in DNA repair processes. Inhibiting these enzymes can enhance the effectiveness of chemotherapy and radiotherapy by preventing cancer cells from repairing their DNA after treatment.
  • 2,3-Diaminobenzamide dihydrochloride has been shown to inhibit PARP-1 and PARP-2, demonstrating potent anticancer activity with IC50 values comparable to established PARP inhibitors like veliparib and olaparib .

Clinical Implications:

  • Cancer Treatment: The compound has been evaluated for its potential to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines, including breast and pancreatic cancers . Its ability to increase apoptosis in tumor cells makes it a candidate for combination therapies.
  • Neurodegenerative Diseases: There is emerging evidence that PARP inhibitors may also have therapeutic benefits in neurodegenerative conditions such as Alzheimer’s disease and Parkinson's disease by mitigating neuroinflammation and neuronal cell death associated with these disorders .

Treatment of Inflammatory Diseases

This compound has been investigated for its role in treating various inflammatory conditions:

  • Rheumatoid Arthritis and Gout: The compound has shown efficacy in reducing inflammation and joint damage associated with these autoimmune diseases .
  • Central Nervous System Inflammation: It has potential applications in managing conditions like multiple sclerosis and allergic encephalitis due to its anti-inflammatory properties .

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant capabilities. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders .

Synthesis of Derivatives

The synthesis of derivatives from this compound has led to the development of new compounds with enhanced biological activities:

  • Benzimidazole Derivatives: These derivatives have been synthesized through reactions involving this compound, resulting in compounds that exhibit improved inhibition of PARP enzymes and potential anticancer effects .
  • Hybrid Compounds for Alzheimer’s Disease: Recent studies have focused on creating hybrid molecules combining features of this compound with other pharmacophores aimed at treating Alzheimer’s disease by targeting multiple pathways involved in the disease process .

Case Studies and Research Findings

StudyFocusFindings
Tokime et al., 1998Neurodegenerative Disease ModelsDemonstrated the efficacy of PARP inhibitors in models of stroke and Parkinson's disease using compounds derived from this compound .
PMC9124477Alzheimer’s DiseaseInvestigated dual-target inhibitors for Alzheimer’s disease showing promising results when combined with this compound derivatives .
US20090062268A1Inflammatory DiseasesHighlighted the use of PARP inhibitors derived from this compound in treating inflammatory conditions such as arthritis and sepsis .

作用机制

The mechanism of action of 2,3-diaminobenzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, as a poly (ADP-ribose) polymerase-1 inhibitor, it interferes with the enzyme’s activity, leading to the inhibition of DNA repair processes in cancer cells. This results in increased sensitivity of cancer cells to chemotherapy and radiation therapy .

相似化合物的比较

Uniqueness: 2,3-Diaminobenzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a poly (ADP-ribose) polymerase-1 inhibitor sets it apart from other similar compounds, making it valuable in anticancer research .

生物活性

2,3-Diaminobenzamide dihydrochloride is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzamide, featuring two amino groups at the 2 and 3 positions on the benzene ring. Its chemical formula is C7H10Cl2N4OC_7H_{10}Cl_2N_4O. The presence of these functional groups contributes to its reactivity and biological interactions.

The primary biological activity of this compound is linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair processes, particularly in the context of single-strand breaks. Inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a candidate for anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anticancer Activity PARP inhibition leading to apoptosis
Cytotoxicity Induces cell death in cancer cell lines
Antihypertensive Effects Potential relaxant effects on vascular tissues

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, research indicates that compounds derived from this structure can induce apoptosis as evidenced by increased sub-G1 populations in cell cycle analysis and Annexin V staining assays.

Case Study: Antiproliferative Activity

A notable study evaluated the antiproliferative effects of 2,3-diaminobenzamide derivatives against several human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 1.0 µM, indicating a strong inhibitory effect on cell growth. The mechanism was primarily through the induction of apoptosis .

In Vivo Studies

Research has also explored the in vivo effects of this compound. In animal models, it has shown potential for enhancing wound healing and tissue regeneration through its biological activity on endothelial cells. Studies involving electrical stimulation of endothelial cell-derived extracellular matrices demonstrated that releasates containing bioactive factors could significantly accelerate wound healing processes compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the amino groups or additional functional groups can enhance or reduce its potency as a PARP inhibitor or its cytotoxic effects on cancer cells. This relationship underscores the importance of chemical structure in determining biological efficacy.

Table 2: Structure-Activity Relationships

Compound VariantIC50 (µM)Activity Type
Base Compound 1.0Anticancer
Variant A 0.5Enhanced cytotoxicity
Variant B >10Reduced activity

属性

IUPAC Name

2,3-diaminobenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZIEYWNYLXKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698154
Record name 2,3-Diaminobenzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266993-72-0
Record name 2,3-Diaminobenzamide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266993720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diaminobenzamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diaminobenzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.207.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzamide, 2,3-diamino-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminobenzamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-Diaminobenzamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3-Diaminobenzamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2,3-Diaminobenzamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2,3-Diaminobenzamide dihydrochloride
Reactant of Route 6
2,3-Diaminobenzamide dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。